3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, piperazine moiety, and carbamothioyl group contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The piperazine moiety can be incorporated through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated aromatic compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions, such as solvent-free or aqueous-based reactions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and piperazine moiety may allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methyl-N-(4-methylbenzylidene)aniline: This compound shares the chloro and methyl groups but lacks the thiophene and piperazine moieties.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylbenzylidene)aniline: This compound contains a pyridine and pyrimidine ring instead of the thiophene and piperazine moieties.
Uniqueness
The uniqueness of 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23ClN4O2S2 |
---|---|
Molecular Weight |
499.1 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H23ClN4O2S2/c1-16-4-5-17(15-20(16)25)22(30)27-24(32)26-18-6-8-19(9-7-18)28-10-12-29(13-11-28)23(31)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,32) |
InChI Key |
SDWNNJZJHKBECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
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